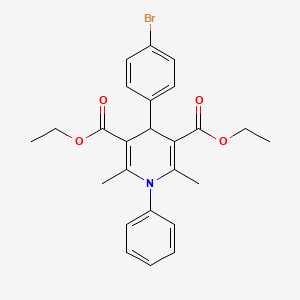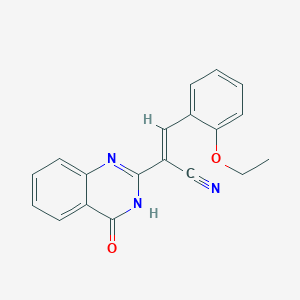![molecular formula C19H14F3NO B11647896 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11647896.png)
2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a heterocyclic compound characterized by the presence of a nitrogen and an oxygen atom within its ring structure. This compound is part of the oxazine family, which is known for its significant biological activity and diverse pharmacological effects . The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves a multi-step process. One common method is the one-pot three-component reaction using substituted aniline, formalin, and β-naphthol in the presence of a catalyst such as tannic acid . The reaction is monitored using thin-layer chromatography (TLC), and the product is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution . This biocatalytic process enhances the efficiency and yield of the desired product, making it a viable method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl iodide, benzyl chloride, and acetic anhydride are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-substituted derivatives, acids, and carbohydrazides .
Scientific Research Applications
2-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the production of agrochemicals and materials due to its stability and lipophilicity.
Mechanism of Action
The mechanism of action of 2-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as neuroprotection and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazines: These compounds share a similar ring structure but may differ in their substituents and biological activities.
Indole Derivatives: Indole derivatives also exhibit significant biological activity and are used in various therapeutic applications.
Uniqueness
The presence of the trifluoromethyl group in 2-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE distinguishes it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C19H14F3NO |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)14-5-3-6-15(10-14)23-11-17-16-7-2-1-4-13(16)8-9-18(17)24-12-23/h1-10H,11-12H2 |
InChI Key |
KSOKVAQWSPTDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11647823.png)
![Ethyl (2E)-2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11647827.png)

![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647831.png)
![2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647836.png)

![9-Methoxy-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11647846.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide](/img/structure/B11647853.png)

![7-tert-butyl-2-(ethylsulfanyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647870.png)
![4-methyl-N-(2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)benzenesulfonamide](/img/structure/B11647874.png)
![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11647882.png)
![methyl {3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11647898.png)
![10-butanoyl-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11647902.png)
